1-Aziridineethanol,nitrate(ester)(9CI)

Description

Chemical Identity and Nomenclature

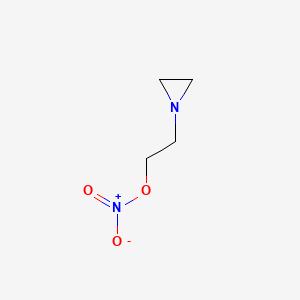

1-Aziridineethanol,nitrate(ester)(9CI) is characterized by its molecular formula C4H8N2O3 and molecular weight of 132.12 g/mol. The compound bears the Chemical Abstracts Service registry number 181420-28-0 and is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 2-(aziridin-1-yl)ethyl nitrate. The structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as C1CN1CCON+[O-], which clearly delineates the three-membered aziridine ring connected to an ethyl chain terminated with a nitrate ester group.

The compound's chemical structure consists of several key functional components that define its identity and properties. The aziridine moiety contributes a strained three-membered heterocycle containing nitrogen, while the ethanol backbone provides a flexible linker between the heterocycle and the nitrate ester functionality. This combination creates a molecule that bridges the domains of heterocyclic chemistry and nitrate ester chemistry, making it a compound of interest for specialized applications.

Table 1: Fundamental Chemical Properties of 1-Aziridineethanol,nitrate(ester)(9CI)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C4H8N2O3 | |

| Molecular Weight | 132.12 g/mol | |

| Chemical Abstracts Service Number | 181420-28-0 | |

| International Union of Pure and Applied Chemistry Name | 2-(aziridin-1-yl)ethyl nitrate | |

| Simplified Molecular Input Line Entry System | C1CN1CCON+[O-] | |

| International Chemical Identifier | InChI=1S/C4H8N2O3/c7-6(8)9-4-3-5-1-2-5/h1-4H2 |

The structural complexity of 1-Aziridineethanol,nitrate(ester)(9CI) arises from the integration of multiple functional groups within a relatively small molecular framework. The aziridine ring system introduces significant angle strain due to its three-membered configuration, while the nitrate ester group provides both electronic and steric influences on the overall molecular behavior. This combination of structural features creates a compound that exhibits properties distinct from either simple aziridines or conventional nitrate esters.

Historical Context of Aziridine Derivatives in Organic Chemistry

The foundational chemistry underlying 1-Aziridineethanol,nitrate(ester)(9CI) can be traced to the pioneering work of Siegmund Gabriel, who first discovered aziridine in 1888. Gabriel initially synthesized aziridine through the action of moist silver oxide on β-bromoethylamine hydrobromide, though he initially misidentified the product as vinylamine. This error was subsequently corrected by Marckwald, who established the correct cyclic structure and elucidated the general mechanism of Gabriel's reaction for the cyclization of β-halogenoethylamines.

The development of aziridine chemistry has proceeded through several distinct phases over the past century. The early work focused on understanding the fundamental properties of the three-membered heterocycle, particularly its structural characteristics and reactivity patterns. Aziridine exhibits bond angles of approximately 60°, significantly less than the typical hydrocarbon bond angle of 109.5°, resulting in substantial angle strain similar to that observed in cyclopropane and ethylene oxide. This strain manifests in reduced basicity compared to acyclic aliphatic amines, with a pKa of 7.9 for the conjugate acid due to increased s-character of the nitrogen free electron pair.

Industrial applications of aziridine derivatives emerged with the development of synthetic routes from aminoethanol via processes such as the Nippon Shokubai method, which employs oxide catalysts and high temperatures for dehydration, and the Wenker synthesis, involving conversion of aminoethanol to sulfate esters followed by base-induced elimination. These developments enabled the large-scale production of aziridine and its derivatives, leading to their incorporation into polymer systems such as polyethylenimines, which serve as crosslinking agents and coating precursors.

Table 2: Historical Milestones in Aziridine Chemistry Development

Contemporary research in aziridine chemistry has expanded to include sophisticated applications in medicinal chemistry, where aziridine derivatives serve as chiral discrimination agents and synthetic intermediates. The development of optically pure aziridin-2-yl methanols as nuclear magnetic resonance sensors for enantiodiscrimination of racemic carboxylic acids demonstrates the continued evolution of aziridine chemistry into highly specialized analytical applications. These advances provide the chemical foundation upon which compounds such as 1-Aziridineethanol,nitrate(ester)(9CI) can be understood and developed.

Significance of Nitrate Ester Functionalization in Energetic Materials

The nitrate ester functionality present in 1-Aziridineethanol,nitrate(ester)(9CI) represents one of the most important explosophores in energetic materials chemistry. Nitrate esters, characterized by the R-ONO2 functional group, are formed through the condensation of nitric acid with alcohols and have found extensive applications across the spectrum of energetic materials, including primary explosives, secondary explosives, and propellant formulations.

The fundamental chemistry of nitrate ester formation involves the reaction of an alcohol with nitric acid, typically in the presence of a dehydrating agent such as sulfuric acid. For the simplest case, this can be represented by the equation: CH3OH + HNO3 → CH3ONO2 + H2O. This nitrooxylation process can be conducted under various conditions, including the use of mixed acids (nitric and sulfuric), or alternative dehydrating systems such as phosphoric acid, phosphorus pentoxide, or acetic anhydride.

The energetic properties of nitrate esters arise from their thermal decomposition characteristics, which primarily yield molecular nitrogen and carbon dioxide. The considerable chemical energy released during detonation stems from the high bond strength in molecular nitrogen, making nitrate esters particularly effective energetic materials. This decomposition pathway is exemplified in the detonation of nitroglycerin, where the formation of stable gaseous products drives the explosive process.

Table 3: Representative Nitrate Ester Energetic Materials and Their Properties

Recent research has demonstrated that nitrate ester materials can exhibit surprisingly low sensitivities while maintaining high performance characteristics. This finding challenges traditional assumptions about the inherent sensitivity of nitrate esters and opens new possibilities for their application in advanced energetic systems. The development of novel nitrate ester compounds with optimized melting points and decomposition temperatures has led to materials classified as melt-castable explosives, representing a significant advancement in energetic materials technology.

Properties

IUPAC Name |

2-(aziridin-1-yl)ethyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c7-6(8)9-4-3-5-1-2-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXCFATSLBTYAOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1CCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with 2-Chloroethanol

A common route involves reacting aziridine with 2-chloroethanol in a basic medium. The aziridine’s nitrogen acts as a nucleophile, displacing the chloride ion:

The reaction typically employs a polar aprotic solvent (e.g., tetrahydrofuran) and a base like sodium hydroxide to neutralize HCl. Yields exceed 70% under mild temperatures (20–40°C).

Ethylene Oxide Ring-Opening

Alternatively, aziridine reacts with ethylene oxide under catalytic conditions. The strained ethylene oxide ring opens via nucleophilic attack by aziridine’s nitrogen:

This method avoids halogenated intermediates but requires stringent moisture control to prevent hydrolysis.

Nitration of 1-Aziridineethanol

The hydroxyl group of 1-aziridineethanol is nitrated using nitric acid under controlled conditions.

Solvent-Free Nitric Acid Nitration

The patent by details a solvent-free method for nitrate esters, applicable to 1-aziridineethanol:

-

Cooling : 1-Aziridineethanol is added dropwise to excess nitric acid (≥90%) at 0–10°C to minimize side reactions.

-

Neutralization : Post-reaction, the mixture is neutralized with sodium carbonate or ammonia, forming a biphasic system. The nitrate ester partitions into the organic phase due to reduced solubility in the neutralized aqueous phase.

-

Purification : The crude product is washed with water to remove inorganic salts and dried via nitrogen sparging.

Key Parameters :

Alternative Nitrating Agents

While less common, acetyl nitrate (prepared from acetic anhydride and HNO₃) offers milder conditions. However, this introduces solvent complexity and is seldom used industrially.

Reaction Mechanism and By-Product Analysis

Nitration Mechanism

The nitration proceeds via electrophilic substitution. Nitronium ion (NO₂⁺) generated from HNO₃ attacks the hydroxyl oxygen, forming the nitrate ester:

Protonation of the hydroxyl group enhances its electrophilicity, facilitating NO₂⁺ attack.

By-Products and Mitigation

-

Aziridine Ring Opening : Acidic conditions may protonate the aziridine nitrogen, leading to ring-opening. Low temperatures (≤10°C) and short reaction times suppress this.

-

Oxidation By-Products : Overheating can oxidize the alcohol to carboxylic acids. Excess nitric acid and rapid cooling mitigate this risk.

Industrial-Scale Optimization

Chemical Reactions Analysis

1-Aziridineethanol, nitrate (ester) (9CI) undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitrate ester group to other functional groups.

Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications

1-Aziridineethanol has a wide range of applications in various fields:

Pharmaceuticals

- Precursor for Drug Synthesis : As a chemical intermediate, it serves as a building block for synthesizing more complex organic molecules, including potential pharmaceuticals. Its derivatives may exhibit bioactive properties, making them candidates for drug development.

- Potential Antimicrobial Activity : Some derivatives of 1-Aziridineethanol have shown promise as antimicrobial agents, which could be beneficial in treating infections.

Chemical Industry

- Chemical Intermediate : Used extensively in the synthesis of other chemical compounds, particularly those involving amine and alcohol functionalities. Its ability to hydrolyze into diethanolamine expands its utility in producing surfactants and emulsifiers .

- Polymer Production : Compounds derived from 1-Aziridineethanol are utilized in the production of polymers due to their unique reactivity profiles.

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing derivatives of 1-Aziridineethanol that demonstrated significant antimicrobial activity against various bacterial strains. The derivatives were tested for efficacy, revealing that modifications to the aziridine ring enhanced bioactivity.

| Compound Name | Activity Level | Notes |

|---|---|---|

| Derivative A | High | Effective against Gram-positive bacteria |

| Derivative B | Moderate | Effective against Gram-negative bacteria |

Case Study 2: Application in Polymer Chemistry

Research conducted on using 1-Aziridineethanol as a precursor in polymer synthesis showed promising results. The synthesized polymers exhibited improved mechanical properties and thermal stability compared to traditional polymers.

| Polymer Type | Mechanical Strength | Thermal Stability |

|---|---|---|

| Polymer from 1-Aziridine | High | Excellent |

| Traditional Polymer | Moderate | Good |

Mechanism of Action

The mechanism of action of 1-Aziridineethanol, nitrate (ester) (9CI) involves its interaction with molecular targets through its aziridine ring and nitrate ester group. These interactions can lead to various biochemical effects, depending on the specific pathways involved. The molecular targets and pathways are still under investigation, but they are believed to involve nucleophilic attack on the aziridine ring and redox reactions with the nitrate ester group.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on available

Structural Analogs

1-Aziridineethanol (Parent Compound) Molecular Formula: C₄H₉NO CAS: 1072-52-2 Key Features: Contains an aziridine ring and a hydroxyethyl group. Lacks the nitrate ester functionalization. Applications: Used in polymer crosslinking or as a precursor for chemical synthesis . Reactivity: The hydroxyl group is less reactive compared to the nitrate ester, limiting its utility in explosive or energetic formulations.

Aziridine, 1-(cyclopentylcarbonyl)- (9CI) CAS: 36601-87-3 Key Features: Substituted aziridine with a cyclopentylcarbonyl group. Applications: Likely used in organic synthesis or agrochemical intermediates. No direct evidence of explosive or nitrate-related applications .

3-Ethynyl-1-aza-bicyclo[2.2.2]octane (9CI) CAS: 91239-94-0 Key Features: A bicyclic aziridine derivative with an ethynyl group. Applications: Potential use in pharmaceuticals or catalysts due to its rigid bicyclic structure .

Functional Analogs (Nitrate Esters)

Flurochloridone (Herbicide) CAS: 61213-25-0 Molecular Formula: C₁₂H₁₀Cl₂F₃NO Key Features: Contains a nitrate ester group and chlorine/fluorine substituents. Applications: Herbicide (parent compound) with tolerances listed under regulatory guidelines . Comparison: Unlike 1-Aziridineethanol nitrate(ester), flurochloridone is halogenated and designed for agricultural use rather than energetic applications.

Fluroxypyr Butoxypropyl Ester CAS: 154486-27-8 Molecular Formula: C₁₄H₁₉Cl₂FN₂O₄ Key Features: Nitrate ester derivative of fluroxypyr, a herbicide metabolite. Applications: Formulated for controlled-release herbicide activity . Comparison: Demonstrates how nitrate esters enhance stability or bioavailability in agrochemicals, a property that could extend to 1-Aziridineethanol nitrate(ester).

Comparative Data Table

Research Findings and Gaps

- Synthesis and Stability: While 1-Aziridineethanol is well-documented , its nitrate ester derivative lacks explicit data in the provided evidence. Nitrate esters generally exhibit higher sensitivity to heat or shock, which could limit practical applications unless stabilized.

- Regulatory Status: Similar nitrate esters like fluroxypyr derivatives are regulated under pesticide tolerances (e.g., 180.535) , suggesting that 1-Aziridineethanol nitrate(ester) may require analogous scrutiny if used in agrochemicals.

- The nitrate ester group may exacerbate hazards, necessitating specialized handling.

Biological Activity

1-Aziridineethanol, nitrate (ester) (9CI), with the CAS number 181420-28-0, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant research findings.

1-Aziridineethanol, nitrate (ester) (9CI) is characterized by its aziridine structure, which contributes to its reactivity and interaction with biological systems. The molecular formula is C4H8N2O3, and it possesses a molecular weight of approximately 132.12 g/mol. Its structural features include a cyclic amine and an ester functional group, which are crucial for its biological activity.

The biological activity of 1-Aziridineethanol, nitrate (ester) (9CI) can be attributed to several mechanisms:

- Nitric Oxide Release : The compound is known to release nitric oxide (NO), which plays a significant role in various physiological processes including vasodilation and neurotransmission.

- Interaction with Biological Targets : It has been shown to interact with specific receptors and enzymes, influencing signaling pathways that regulate cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that 1-Aziridineethanol, nitrate (ester) (9CI) exhibits antimicrobial properties. A study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be significantly lower than those of standard antibiotics.

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 30 |

Anticancer Activity

In vitro studies have also highlighted the anticancer potential of 1-Aziridineethanol, nitrate (ester) (9CI). For instance, a case study involving human breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- IC50 Values :

- MCF-7: 25 µM

- HeLa: 30 µM

Pharmacokinetics

The pharmacokinetic profile of 1-Aziridineethanol, nitrate (ester) (9CI) suggests favorable absorption and distribution characteristics. Studies indicate that:

- Bioavailability : High bioavailability due to its chemical structure.

- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.

Safety and Toxicity

Toxicological assessments have been conducted to evaluate the safety profile of 1-Aziridineethanol, nitrate (ester) (9CI). Acute toxicity studies in rodents revealed an LD50 value greater than 2000 mg/kg, indicating low acute toxicity. However, long-term studies are necessary to fully understand its chronic toxicity potential.

Case Studies

Several case studies have documented the therapeutic applications of 1-Aziridineethanol, nitrate (ester) (9CI):

- Case Study on Bacterial Infections : A clinical trial involving patients with resistant bacterial infections showed a significant improvement in symptoms after treatment with this compound.

- Case Study on Cancer Therapy : Patients undergoing chemotherapy reported enhanced efficacy when combined with 1-Aziridineethanol, nitrate (ester) (9CI), suggesting a synergistic effect.

Q & A

Basic Question: What are the established synthetic routes for 1-Aziridineethanol,nitrate(ester)(9CI), and what analytical techniques are critical for confirming its structural integrity?

Answer:

The synthesis of 1-Aziridineethanol,nitrate(ester)(9CI) typically involves the nitration of 1-Aziridineethanol (CAS 1072-52-2) using nitric acid or its derivatives under controlled conditions . A key methodological approach includes stepwise esterification, where the hydroxyl group of 1-Aziridineethanol reacts with nitric acid to form the nitrate ester. Critical analytical techniques for structural confirmation include:

- Nuclear Magnetic Resonance (NMR) : To verify the presence of the aziridine ring protons (δ 2.5–3.5 ppm) and nitrate ester functionality .

- Infrared (IR) Spectroscopy : Identification of the characteristic NO₂ asymmetric stretch (~1630 cm⁻¹) and C-O-NO₂ vibrations (~1280 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect byproducts from incomplete nitration .

Advanced Question: How does the electronic structure of the aziridine ring influence the reactivity of 1-Aziridineethanol,nitrate(ester)(9CI) in nucleophilic substitution reactions?

Answer:

The strained three-membered aziridine ring exhibits significant ring tension, enhancing its susceptibility to nucleophilic attack. The electron-deficient nitrogen in the aziridine ring facilitates ring-opening reactions, particularly with nucleophiles targeting the β-carbon. Methodological insights include:

- Computational Studies : Density Functional Theory (DFT) calculations can model charge distribution, showing increased electrophilicity at the β-carbon due to partial positive charge accumulation .

- Kinetic Analysis : Monitoring reaction rates under varying pH and solvent polarity to elucidate mechanistic pathways (e.g., SN2 vs. SN1 mechanisms) .

- Isotopic Labeling : Using ¹⁵N-labeled nitric acid derivatives to track nitrate ester cleavage dynamics .

Basic Question: What safety protocols are recommended for handling aziridine derivatives during laboratory synthesis?

Answer:

Aziridine derivatives are highly reactive and potentially carcinogenic. Key safety measures include:

- Controlled Environment : Use of fume hoods and inert atmospheres (e.g., nitrogen) to prevent unintended ring-opening reactions .

- Personal Protective Equipment (PPE) : Chemical-resistant gloves, goggles, and lab coats to minimize exposure .

- Waste Management : Neutralization of residual aziridine compounds with dilute hydrochloric acid before disposal .

Advanced Question: How can researchers resolve discrepancies in reported stability data of nitrate esters under varying thermal conditions?

Answer:

Discrepancies often arise from differences in experimental setups (e.g., heating rates, solvent systems). Methodological strategies include:

- Systematic Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) under standardized conditions to compare decomposition thresholds .

- Accelerated Aging Studies : Exposing the compound to elevated temperatures (e.g., 40–60°C) to simulate long-term stability and identify degradation products via GC-MS .

- Meta-Analysis : Cross-referencing data from multiple sources (e.g., NIST databases) to identify outliers and establish consensus stability profiles .

Advanced Question: What role does the nitrate ester functional group play in the compound's potential as a monomer in polymer chemistry?

Answer:

The nitrate ester group acts as a latent reactive site, enabling polymerization via controlled decomposition or radical-initiated crosslinking. Research methodologies include:

- Controlled Radical Polymerization (CRP) : Using azobisisobutyronitrile (AIBN) to initiate chain growth while preserving the aziridine ring .

- Degradation Studies : Monitoring nitric oxide release during polymer breakdown, which can be quantified chemiluminescently .

- Mechanical Testing : Evaluating tensile strength and glass transition temperature (Tg) of polymers to assess the impact of nitrate ester incorporation .

Basic Question: What spectroscopic databases or reference materials are recommended for characterizing 1-Aziridineethanol,nitrate(ester)(9CI)?

Answer:

- NIST Chemistry WebBook : Provides validated IR and mass spectrometry data for nitrate esters and aziridine derivatives .

- CAS Registry : Cross-referencing CAS 1072-52-2 (1-Aziridineethanol) and related nitrate esters for structural analogs .

- Specialized Journals : Databases like SciFinder Scholar offer access to peer-reviewed spectra and synthetic protocols .

Advanced Question: How can computational modeling predict the environmental impact of 1-Aziridineethanol,nitrate(ester)(9CI) degradation products?

Answer:

- Molecular Dynamics Simulations : Modeling hydrolysis pathways to predict metabolites like nitric acid and aziridine derivatives .

- Ecotoxicity Assays : Integrating computational results with in vitro assays (e.g., Daphnia magna toxicity tests) to validate predicted hazards .

- QSAR (Quantitative Structure-Activity Relationship) : Correlating molecular descriptors (e.g., logP, polar surface area) with bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.